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Introduction

The combination of PI3K (Phosphoinositide 3-kinase) inhibitors and PARP (Poly (ADP-ribose)
polymerase) inhibitors represents a promising therapeutic strategy in oncology. CYH33, a
potent and selective inhibitor of the PI3Ka isoform, has shown significant anti-tumor activity in
preclinical models. Olaparib is a PARP inhibitor that has demonstrated efficacy in cancers with
deficiencies in homologous recombination repair (HRR). The mechanistic rationale for
combining these two agents lies in the ability of PI3K inhibitors to downregulate BRCA1/2
proteins, thereby inducing a state of "BRCAness" or HRR deficiency, which sensitizes cancer
cells to PARP inhibition.[1][2] This document provides a detailed protocol for the in vivo
evaluation of the combination of CYH33 and olaparib in a xenograft mouse model.

Signaling Pathway

The combination of CYH33 and olaparib targets two critical pathways in cancer cell survival
and proliferation. CYH33 inhibits the PISK/AKT/mTOR pathway, which is frequently
hyperactivated in various cancers and plays a crucial role in cell growth, survival, and
metabolism. Olaparib exploits deficiencies in the DNA damage repair (DDR) pathway. By
inhibiting PARP, olaparib leads to the accumulation of single-strand DNA breaks, which are
converted to toxic double-strand breaks during replication. In cells with a compromised HRR
pathway, these double-strand breaks cannot be efficiently repaired, leading to cell death. The
synergistic effect of the combination is achieved through CYH33-mediated suppression of
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BRCA1/2 expression, which impairs the HRR pathway and increases the sensitivity of cancer
cells to olaparib.
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Caption: Simplified signaling pathway of CYH33 and olaparib combination therapy.

Experimental Protocols

This protocol describes a xenograft study in immunodeficient mice to evaluate the in vivo
efficacy of CYH33 and olaparib combination therapy.

Materials

Cell Line: SKOV-3 (human ovarian adenocarcinoma) or another suitable cancer cell line with
a PIK3CA mutation.

¢ Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

e CYH33: Provided by Haihe Biopharma. To be formulated for oral gavage.
e Olaparib: Commercially available. To be formulated for oral gavage.

e Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).
e Matrigel: For subcutaneous tumor cell injection.

 Calipers for tumor measurement.

Animal balance.

Experimental Workflow

Phase 1: Tumor Implantation Phase 2: Tumor Growth & Randomization Phase 3: Treatment

Day 0:
Inject SKOV-3 cells .
subcutaneously into Monitor tumor growth
flank of nude mice

Phase 4: Monitoring & Endpoint

Initiate daily oral gavage:

- Vehicle Measure tumor volume
- CYH33 L and body weight 2-3 times/week
- Olaparib

- CYH33 + Olaparib
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Caption: Experimental workflow for the in vivo combination study.

Detailed Methodology

e Cell Culture and Implantation:

Culture SKOV-3 cells in appropriate media until they reach 80-90% confluency.

On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS
and Matrigel at a concentration of 5 x 107 cells/mL.

Subcutaneously inject 100 pL of the cell suspension (5 x 106 cells) into the right flank of
each mouse.

e Tumor Growth Monitoring and Randomization:

[e]

o

o

Monitor the mice for tumor growth.

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
using the formula: (Length x Width2) / 2.

When tumors reach an average volume of 150-200 mm3, randomize the mice into four
treatment groups (n=8-10 mice per group).

e Treatment Groups and Dosing:

[¢]

Group 1 (Vehicle Control): Administer the vehicle solution by oral gavage once dalily.

Group 2 (CYH33 Monotherapy): Administer CYH33 at a dose of 25 mg/kg by oral gavage
once daily.

Group 3 (Olaparib Monotherapy): Administer olaparib at a dose of 50 mg/kg by oral
gavage once daily.

Group 4 (Combination Therapy): Administer CYH33 (25 mg/kg) and olaparib (50 mg/kg) by
oral gavage once daily. The two drugs can be administered sequentially with a short
interval.

o Efficacy and Toxicity Assessment:
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o Continue to measure tumor volume and body weight 2-3 times per week throughout the
study.

o Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or
altered physical appearance.

o The study endpoint is reached when tumors in the control group reach a predetermined
size (e.g., 2000 mm3) or after a fixed duration of treatment (e.g., 21-28 days). Euthanize
mice if they show signs of significant distress or if their tumor becomes ulcerated.

e Pharmacodynamic Analysis (Optional):
o At the end of the study, tumors can be excised for pharmacodynamic analysis.

o Western blotting can be performed on tumor lysates to assess the levels of
phosphorylated AKT (p-AKT) to confirm PI3K pathway inhibition and PARP activity.

o Immunohistochemistry can be used to evaluate markers of proliferation (e.g., Ki-67) and
apoptosis (e.g., cleaved caspase-3).

Data Presentation

The following table presents hypothetical but representative data for the in vivo efficacy of the
CYH33 and olaparib combination therapy. This data is for illustrative purposes to demonstrate
the expected synergistic effect and is not derived from a specific published study of this exact

combination.
Mean Tumor
Tumor Growth
Treatment Group N Volume at Day 21 o
Inhibition (%)
(mm3) £ SEM
Vehicle Control 10 1850 + 210
CYH33 (25 mg/kg) 10 1184 + 155 36
Olaparib (50 mg/kg) 10 1332 + 180 28
CYH33 + Olaparib 10 425 + 95 77
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Conclusion

The combination of the PI3Ka inhibitor CYH33 and the PARP inhibitor olaparib holds significant
promise as a therapeutic strategy for cancers with PIK3CA mutations. The provided protocol
offers a framework for the preclinical in vivo evaluation of this combination. The expected
outcome is a synergistic anti-tumor effect, as illustrated by the hypothetical data. Further
studies are warranted to fully elucidate the efficacy and safety profile of this combination in
various cancer models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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